Lipophilicity Modulation: LogP Comparison with 2,4-Dichloro-1-(trifluoromethyl)benzene [1]
The lipophilicity of a compound, quantified by its partition coefficient (LogP), is a critical parameter governing membrane permeability, solubility, and metabolic stability. Replacing a -CF₃ group with a -CHF₂ group results in a measurable and significant reduction in lipophilicity, which can be advantageous for optimizing a drug candidate's ADME profile. This is an inference based on the well-established property differences between the two functional groups [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | No direct experimental data available for this compound. Predicted XLogP3 value is approximately 3.3 (based on structural analogs and fragment-based calculations). |
| Comparator Or Baseline | 2,4-Dichloro-1-(trifluoromethyl)benzene (CAS 320-60-5) has a reported XLogP3 value of 4.2 [3]. |
| Quantified Difference | The trifluoromethyl analog is predicted to be ~0.9 LogP units more lipophilic, corresponding to an approximately 8-fold higher partitioning into the organic phase. |
| Conditions | Calculated using the XLogP3 algorithm as implemented in PubChem [3]. |
Why This Matters
This difference in lipophilicity can be decisive for compound selection when optimizing for a specific target profile, such as improved aqueous solubility or reduced off-target binding, making the -CHF₂ derivative a more suitable intermediate for certain drug or agrochemical candidates.
- [1] Huchet, Q. A., et al. (2016). Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups. Chemistry - A European Journal, 22(47), 16920-16928. View Source
- [2] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. View Source
- [3] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9443, 2,4-Dichlorobenzotrifluoride. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/320-60-5#section=Depositor-Supplied-Patent-Identifiers View Source
